molecular formula C22H17BrClNO3S B272107 3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B272107
M. Wt: 490.8 g/mol
InChI Key: WAAQCNPYOADVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been extensively studied in scientific research. This compound belongs to the family of indole derivatives and has shown significant potential in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that this compound may exert its anti-tumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been proposed that this compound may modulate the activity of various signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its relatively simple synthesis method. Additionally, this compound has been extensively studied, and its potential applications in medicinal chemistry have been well documented. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one. One potential direction is to investigate its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other signaling pathways. Finally, the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 2-methylbenzylamine in the presence of acetic acid. The resulting product is then treated with chloroacetyl chloride in the presence of triethylamine to obtain the final compound. The synthesis of this compound has been reported in several research articles, and it is considered a reliable method.

Scientific Research Applications

The compound 3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities in various in vitro and in vivo studies. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Product Name

3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C22H17BrClNO3S

Molecular Weight

490.8 g/mol

IUPAC Name

3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(2-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C22H17BrClNO3S/c1-13-4-2-3-5-14(13)12-25-17-7-6-15(24)10-16(17)22(28,21(25)27)11-18(26)19-8-9-20(23)29-19/h2-10,28H,11-12H2,1H3

InChI Key

WAAQCNPYOADVPW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=C(S4)Br)O

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=C(S4)Br)O

Origin of Product

United States

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